molecular formula C19H15FO3 B155414 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)- CAS No. 131505-64-1

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-

Cat. No. B155414
M. Wt: 310.3 g/mol
InChI Key: BJBGXPREQPCNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its transporters are essential for maintaining the proper balance of glutamate in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

Mechanism Of Action

TBOA inhibits the activity of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter protein.

Biochemical And Physiological Effects

TBOA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to cause seizures in animal models, which is consistent with its potential use in treating epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in some animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the major advantages of TBOA as a research tool is its potency and specificity for glutamate transporters. TBOA has been shown to be a highly effective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as a research tool. It is highly toxic and can cause neuronal damage and death at high concentrations. Additionally, TBOA has a short half-life and is rapidly metabolized in vivo, making it difficult to use in some experimental settings.

Future Directions

There are several future directions for research involving TBOA. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate dysregulation. Another area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential use of TBOA as a therapeutic agent for epilepsy, stroke, and traumatic brain injury.

Synthesis Methods

TBOA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of TBOA is a complex process and requires specialized knowledge and equipment. The synthesis method is not discussed in detail here, but it is important to note that the purity and quality of the synthesized TBOA are critical factors in its effectiveness as a research tool.

Scientific Research Applications

TBOA has been widely used as a research tool in neuroscience to investigate the role of glutamate transporters in various neurological disorders. TBOA has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is a pathological process that can lead to neuronal damage and death.

properties

CAS RN

131505-64-1

Product Name

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-

Molecular Formula

C19H15FO3

Molecular Weight

310.3 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-(2-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C19H15FO3/c1-2-14-7-9-15(10-8-14)19-21-11-18(12-22-19,13-23-19)16-5-3-4-6-17(16)20/h1,3-10H,11-13H2

InChI Key

BJBGXPREQPCNLN-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F

Canonical SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F

Other CAS RN

131505-64-1

synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluoropheny l)-

Origin of Product

United States

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